9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Descripción
This heterocyclic compound features a fused imidazo-oxazepine core substituted with bromine at position 9 and iodine at positions 2 and 2. Its molecular formula is C₁₁H₇BrI₂N₂O, with a molecular weight of 519.91 g/mol (calculated from ). Synthetically, it is prepared via iodination of a precursor using N-iodosuccinimide (NIS) in dimethylformamide (DMF), yielding an 82% isolated product after recrystallization . Its structural complexity and halogen-rich profile make it a candidate for medicinal chemistry, particularly in kinase inhibition (e.g., PI3Kα) .
Propiedades
IUPAC Name |
9-bromo-2,3-diiodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrI2N2O/c12-6-1-2-7-8(5-6)17-4-3-16-10(14)9(13)15-11(7)16/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLGNRXJXPPVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C3=NC(=C(N31)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrI2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179642 | |
| Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-68-0 | |
| Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a complex heterocyclic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 516.9 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Properties
Research indicates that benzoxazepine derivatives, including this compound, exhibit notable cytotoxic effects against various solid tumor cell lines. A study demonstrated that these derivatives can induce apoptosis in cancer cells by modulating the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.7 | Inhibition of IL-6 release |
| HeLa (Cervical) | 12.3 | Modulation of TNF-α levels |
Antimicrobial Activity
The compound also shows antimicrobial properties, albeit with limited activity against certain bacterial strains. In vitro studies have revealed that it can inhibit the growth of specific pathogens, suggesting potential for development as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | Not effective |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been highlighted in recent studies. By affecting cytokine production and immune response pathways, it may serve as a potential candidate for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives, including the target compound. The study focused on their effects on different cancer cell lines and assessed their cytotoxicity and mechanism of action through various assays.
Study Findings
- Synthesis Methodology : The compound was synthesized using a multi-step process involving cyclization reactions.
- Evaluation : The synthesized compounds were subjected to MTT assays to determine cell viability.
- Results : Significant cytotoxicity was observed in multiple cell lines with varying degrees of selectivity.
Comparación Con Compuestos Similares
Key Observations :
- Halogen Substitution: The diiodo compound’s additional iodine increases molecular weight by ~129 g/mol compared to mono-iodo analogs, impacting solubility and steric interactions .
- Synthetic Routes : The target compound uses direct iodination, while others employ van Leusen reactions or Grignard chemistry, affecting scalability and purity .
- Functional Groups : Carboxamide derivatives (e.g., ) introduce hydrogen-bonding capacity, altering pharmacokinetic profiles .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Density : Methyl substitution increases density (2.11 g/cm³) compared to fluorinated analogs (1.75 g/cm³) due to heavier atoms and packing efficiency .
- Solubility : High halogenation (e.g., diiodo) likely reduces aqueous solubility, whereas carboxamide or methyl groups may improve it slightly .
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
